molecular formula C14H11NO3 B11870726 7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 61947-56-6

7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11870726
CAS No.: 61947-56-6
M. Wt: 241.24 g/mol
InChI Key: VZGFFTBHVLIOKZ-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its unique structure, which includes a methoxymethyl group attached to the benzopyrano[2,3-b]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with diethyl 2,4,6-trioxoheptanedicarboxylate in the presence of ammonium acetate . This reaction forms the benzopyrano[2,3-b]pyridine system, which can then be further functionalized to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyrano[2,3-b]pyridine derivatives and can lead to different pharmacological profiles and applications.

Properties

CAS No.

61947-56-6

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

7-(methoxymethyl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C14H11NO3/c1-17-8-9-4-5-12-11(7-9)13(16)10-3-2-6-15-14(10)18-12/h2-7H,8H2,1H3

InChI Key

VZGFFTBHVLIOKZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3

Origin of Product

United States

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